N-(4-Hydroxymethylbenzyl) Cyclam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Hydroxymethylbenzyl) Cyclam” is a chemical compound with the molecular formula C₁₈H₃₂N₄O and a molecular weight of 320.47 . It is also known as Plerixafor Impurity E and Plerixafor Impurity I .

Synthesis Analysis

The synthesis of N-substituted cyclams, which are similar to “N-(4-Hydroxymethylbenzyl) Cyclam”, has been reported in several studies . For instance, tetrasubstituted cyclams were synthesized by reacting cyclam with 4 equivalents of 3,5-dimethylbenzyl bromide and p-toluenesulfonyl chloride . Additionally, cyclam reacted with CO2 at atmospheric pressure to produce a compound displaying four carbamic acid moieties .

Chemical Reactions Analysis

Cyclam, a related compound, has been shown to react with CO2 at atmospheric pressure to give a compound displaying four carbamic acid moieties . This reaction is reversible, and in aqueous solution, a decarboxylation process takes place with the formation of cyclam and release of CO2 .

科学的研究の応用

Catalysis

N-(4-Hydroxymethylbenzyl) Cyclam: is utilized in catalysis due to its ability to selectively coordinate with certain metals. This leads to the formation of metal complexes with high kinetic and thermodynamic stability, which are essential in various catalytic processes .

Sensors

The compound’s selective metal coordination properties also make it suitable for use in sensors. These sensors can detect specific metal ions in a sample, which is valuable in environmental monitoring and industrial process control .

Radiopharmaceuticals

N-(4-Hydroxymethylbenzyl) Cyclam: derivatives have been explored for their potential in radiopharmaceuticals. They can form stable complexes with radioisotopes, which are used in diagnostic imaging and targeted radiotherapy .

Antimicrobial and Antitumor Properties

Recent studies have shown that cyclams exhibit significant antimicrobial and antitumor properties. The modification of the cyclam backbone, such as with N-(4-Hydroxymethylbenzyl) Cyclam , can enhance these properties, making them useful in medical research for developing new treatments .

Drug Development

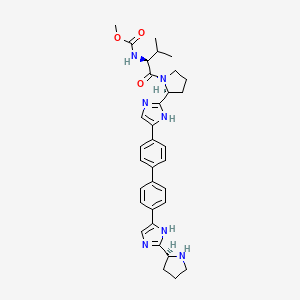

One of the notable applications of N-(4-Hydroxymethylbenzyl) Cyclam is in drug development. It has been identified as an impurity in Plerixafor, a drug that inhibits the CXCR4 receptor and is used in cancer treatment to mitigate chemoresistance and metastatic tumor cell survival .

Malaria Treatment

There is potential for N-(4-Hydroxymethylbenzyl) Cyclam and related macrocyclic amines in the treatment of malaria. They can interfere with the plasmepsin enzymes of the malaria parasite, which are crucial for the parasite’s life cycle .

Safety and Hazards

将来の方向性

While the future directions for “N-(4-Hydroxymethylbenzyl) Cyclam” are not explicitly mentioned in the search results, cyclams have received considerable attention due to their chemical and biological applications . They have revealed important antimicrobial and antitumor properties, and their ability to selectively coordinate certain metals has resulted in their use in catalysis, sensors, and radiopharmaceuticals . Therefore, it is likely that future research will continue to explore the potential applications of cyclams and their derivatives.

作用機序

- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .

- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .

Target of Action

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-Hydroxymethylbenzyl) Cyclam involves the reaction of Cyclam with 4-Formylbenzyl alcohol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Cyclam", "4-Formylbenzyl alcohol", "Reducing agent" ], "Reaction": [ "Step 1: Cyclam is dissolved in a suitable solvent.", "Step 2: 4-Formylbenzyl alcohol is added to the solution.", "Step 3: The reducing agent is added to the solution to reduce the aldehyde group of 4-Formylbenzyl alcohol to a hydroxymethyl group.", "Step 4: The reaction mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Step 5: The product, N-(4-Hydroxymethylbenzyl) Cyclam, is isolated and purified using standard techniques." ] } | |

CAS番号 |

176252-20-3 |

製品名 |

N-(4-Hydroxymethylbenzyl) Cyclam |

分子式 |

C₁₈H₃₂N₄O |

分子量 |

320.47 |

同義語 |

4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。